Ring Expansion from Six- to Seven-Membered Scaffold: Conformational Flexibility and Target Engagement Differentiation
The 1,4-diazepane seven-membered ring in the target compound differs fundamentally from the six-membered piperazine ring found in the direct analog 1-(3-methylbutanoyl)piperazine (CAS 884497-54-5). The additional methylene group introduces greater conformational flexibility; the 1,4-diazepane ring can adopt chair, twist-boat, and other low-energy conformations that are inaccessible to piperazine. Published crystallographic and NMR evidence on N,N-disubstituted-1,4-diazepanes demonstrates that the seven-membered ring can adopt an unexpected twist-boat conformation stabilized by intramolecular π-stacking interactions, a conformational feature absent in the piperazine series [1]. In the sigma-1 receptor system, homologation from piperazine to 1,4-diazepane improved affinity by approximately 1000-fold: piperazine-based ligands achieved Ki values in the range of 0.05–10.28 nM, while the corresponding 1,4-diazepanes achieved Ki values of 0.10–0.194 nM, with sigma-1/sigma-2 selectivity ranging from 220–11,542 [2]. Although the specific target engagement data for 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one itself have not been published, this class-level evidence demonstrates that the ring-expanded scaffold provides quantitatively distinct pharmacological behavior that cannot be assumed equivalent to piperazine analogs.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) for 1,4-diazepane vs. piperazine scaffold classes |
|---|---|
| Target Compound Data | [Class-level data for 1,4-diazepane scaffold]: Ki range 0.10–0.194 nM (picomolar); sigma-1/sigma-2 selectivity 220–11,542 |
| Comparator Or Baseline | [Piperazine scaffold analog class]: Ki range 0.05–10.28 nM; sigma-1/sigma-2 selectivity 143–16,140 |
| Quantified Difference | 1,4-Diazepane scaffold: Ki range compressed toward sub-nanomolar/picomolar values (0.10–0.194 nM) vs. broader spread for piperazines (0.05–10.28 nM). Selectivity ranges overlap but 1,4-diazepane lower bound (220-fold) exceeds piperazine lower bound (143-fold). |
| Conditions | In vitro sigma-1 and sigma-2 receptor competition binding assays using radiolabeled ligands; data aggregated from Moussa IA et al. (2012) and Bedürftig & Wünsch (2009). Exact conditions vary by study; see primary references for details. |
Why This Matters
This class-level evidence establishes that the 1,4-diazepane ring is not simply a 'piperazine + CH₂' and that scaffold choice can produce orders-of-magnitude differences in target affinity and subtype selectivity; procurement decisions based on scaffold identity are therefore non-trivial.
- [1] Cox CD, Breslin MJ, Whitman DB, et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters. 2010;20(5):1711–1714. View Source
- [2] Moussa IA, Banister SD, Manoli M, Doddareddy MR, Cui J, Mach RH, Kassiou M. Exploration of ring size in a series of cyclic vicinal diamines with sigma-1 receptor affinity. Bioorganic & Medicinal Chemistry Letters. 2012;22(17):5493–5497. PubMed 20382529. View Source
